N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-15(11-6-2-1-3-7-11)20-17-19-13(10-22-17)16-18-12-8-4-5-9-14(12)23-16/h1-10H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCLDVJKWDDFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with aromatic acids in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzothiazole derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In cancer cells, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Thiazole Frameworks
a. N-(1,3-Benzothiazol-2-yl)Benzamide (2-BTBA) and Fluorinated Derivative (2-BTFBA)
These compounds, synthesized via benzoylation of 2-aminobenzothiazole, differ from the target compound by lacking the thiazole ring at position 3. Key comparisons include:
The fluorine atom in 2-BTFBA increases lattice asymmetry, altering optical transparency and thermal stability.
b. N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] Substituted Benzamides
Synthesized from 2-aminobenzothiazoles and substituted benzoyl chlorides, these derivatives feature a methyl group on the thiazole ring . Unlike the target compound, their hydrazine-derived structures enable unique hydrogen-bonding patterns, enhancing solubility and bioactivity. For example, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide demonstrated a 129.23% modulation in plant growth assays, suggesting potent biological interactions .
Analogues with Modified Thiazole Substituents
a. 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
This compound (similarity score 0.500 to AB4 ) incorporates a triazole-sulfanyl group, enhancing its binding affinity to biological targets. The methyl group on the thiazole ring improves metabolic stability compared to unsubstituted analogs.
b. N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide Derivatives
Fluorophenyl substituents (e.g., 9b in ) increase electronegativity, altering dipole moments and bioavailability. These derivatives show superior antimicrobial activity compared to non-fluorinated counterparts, highlighting the role of halogenation in drug design.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16N4OS2
- Molecular Weight : 344.46 g/mol
This compound features a combination of benzothiazole and thiazole rings, which are known for their significant biological activities.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor effects. A study evaluating various benzothiazole derivatives found that this compound significantly inhibited the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method.
Key Findings:
- Cell Viability : The compound reduced cell viability in a dose-dependent manner.
- Mechanism of Action : It was shown to induce apoptosis and arrest the cell cycle in cancer cells. Western blot analysis indicated inhibition of critical signaling pathways (AKT and ERK), which are often upregulated in cancers .
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has demonstrated significant anti-inflammatory effects. The compound was evaluated for its ability to modulate inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages (RAW264.7).
Research Insights:
- Cytokine Inhibition : The compound effectively decreased the levels of IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent.
- Application in Inflammation Models : Its efficacy was assessed using ELISA assays to measure cytokine levels post-treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains.
Summary of Antimicrobial Findings:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
The compound's mechanism likely involves disruption of microbial cell wall synthesis or function .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer potential of this compound revealed that at concentrations ranging from 1 to 4 μM, the compound not only inhibited proliferation but also induced apoptosis in both A431 and A549 cells. Flow cytometry assays confirmed these findings by showing increased apoptotic cell populations upon treatment .
Case Study 2: Anti-inflammatory Mechanisms
In a model assessing the inflammatory response in RAW264.7 macrophages, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide, and what key reaction parameters influence yield?
The synthesis typically involves coupling reactions between benzothiazole and thiazole precursors. Key parameters include:
- Solvents : Dichloromethane or ethanol for optimal solubility and reaction efficiency .
- Catalysts : Triethylamine as a base to facilitate amide bond formation .
- Temperature : Reflux conditions (70–90°C) to accelerate reaction kinetics .
- Purification : Column chromatography or recrystallization from methanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify functional groups and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates with UV visualization .
Q. How should researchers approach the purification of this compound to ensure high synthetic yields and purity?
Post-synthesis purification often involves:
- Column Chromatography : Using ethyl acetate/hexane gradients to isolate the target compound .
- Recrystallization : Methanol or ethanol as solvents to remove impurities via differential solubility .
- Washing Steps : NaHCO solution to neutralize acidic byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies involving this compound?
- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., PFOR enzyme assays) to minimize variability .
- Purity Validation : Ensure >95% purity via HPLC and NMR before bioactivity testing .
- Control Experiments : Compare activity against structurally similar derivatives to isolate structure-activity relationships (SAR) .
Q. What advanced computational techniques predict the compound’s binding interactions with biological targets?
- Molecular Docking : Simulations using AutoDock or Schrödinger to model interactions with enzymes like PFOR .
- Surface Plasmon Resonance (SPR) : Real-time kinetics to measure binding affinity (K) .
- Fluorescence Quenching : Assess conformational changes in target proteins upon ligand binding .
Q. How do crystallographic studies inform the understanding of this compound’s molecular interactions and stability?
X-ray diffraction reveals:
- Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N interactions (e.g., N1–H1⋯N2 in derivatives) .
- Crystal Packing : Stabilization through C–H⋯O/F non-classical hydrogen bonds .
- Torsional Angles : Planarity of the benzamide-thiazole system, influencing π-π stacking in protein binding .
Q. What methodologies are recommended for assessing inhibitory effects on enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?
- In Vitro Activity Assays : Measure NADH oxidation rates in anaerobic conditions to quantify PFOR inhibition .
- Structural Analogs : Compare inhibitory potency of derivatives with modified thiazole substituents .
- Kinetic Analysis : Determine IC values using dose-response curves .
Q. How should researchers design derivatives to improve pharmacokinetic properties while maintaining bioactivity?
- Functional Group Substitutions : Introduce electron-withdrawing groups (e.g., –NO) to enhance metabolic stability .
- Bioisosteric Replacement : Replace benzothiazole with benzoxazole to modulate solubility and LogP .
- Pro-drug Strategies : Incorporate hydrolyzable esters to improve oral bioavailability .
Data Contradiction Analysis
Q. How can conflicting reports on reaction yields be addressed when varying solvents or catalysts?
- Solvent Screening : Test polar aprotic (DMF) vs. protic (ethanol) solvents to identify optimal dielectric environments .
- Catalyst Optimization : Compare triethylamine with DBU for base-sensitive intermediates .
- Yield Reproducibility : Conduct triplicate experiments under inert atmospheres (N) to minimize oxidation side reactions .
Q. What strategies reconcile discrepancies in crystallographic data for derivatives of this compound?
- Temperature-Dependent Studies : Analyze crystal structures at 100K vs. room temperature to assess thermal motion .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
